Lauryl oleate is an ester formed from lauryl alcohol and oleic acid, characterized by the chemical formula and a molecular weight of approximately 450.78 g/mol. It is a colorless to slightly yellow liquid with emollient properties, making it a popular ingredient in cosmetic formulations aimed at enhancing skin smoothness and hydration . Due to its structure, which includes both a long hydrophobic carbon chain and a hydrophilic ester group, it effectively acts as a surfactant, emulsifier, and lubricant in various applications .
These structures are used in research to study the transport of molecules across membranes, the interaction of drugs with cells, and other cellular processes.
Here are some safety considerations:
Lauryl oleate exhibits several biological activities that contribute to its utility in cosmetics and pharmaceuticals:
Lauryl oleate can be synthesized through various methods:
Lauryl oleate finds diverse applications across various industries:
Lauryl oleate is often compared with other fatty acid esters due to their similar structures and applications. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Cetyl oleate | Derived from cetyl alcohol | Offers a different sensory profile due to a longer carbon chain. |
Stearyl oleate | Derived from stearyl alcohol | Similar applications but possesses different emollient properties. |
Isopropyl myristate | An ester known for excellent spreading properties | Enhances absorption but lacks the unique emollience of lauryl oleate. |
Lauryl oleate stands out due to its balanced properties of emollience and penetration enhancement, making it particularly versatile for use in both cosmetic and pharmaceutical formulations .